2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-11-4-6-12(7-5-11)14-13(10-19)18-9-3-8-16-15(18)17-14/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWHWHSIWRLPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure:
- Step 1: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to a cooled solution of DMF at 0–5°C.
- Step 2: Add the imidazo[1,2-a]pyrimidine precursor (e.g., 2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine) to the reagent under stirring.
- Step 3: Heat the reaction mixture to approximately 80°C for several hours.
- Step 4: Neutralize the reaction medium with a saturated solution of sodium bicarbonate (NaHCO₃).
- Step 5: Extract the residue using dichloromethane (DCM), dry over sodium sulfate (Na₂SO₄), and purify via silica gel chromatography.
Yield and Characteristics:
- Typical yields range from 70–85%.
- The product is obtained as crystalline solids with melting points between 120–160°C depending on the derivative synthesized.
Microwave-Assisted Synthesis
Microwave-assisted heating provides an efficient method for synthesizing imidazo[1,2-a]pyrimidine derivatives. This technique significantly reduces reaction times while maintaining high yields.
Reaction Procedure:
- Step 1: Combine imidazo[1,2-a]pyrimidine-3-carbaldehyde with an amine derivative and magnesium sulfate (MgSO₄) in ethanol.
- Step 2: Irradiate the mixture using microwave energy at 200 W power at temperatures between 80–85°C for 40–120 minutes.
- Step 3: Monitor the reaction progress using thin-layer chromatography (TLC).
- Step 4: Purify the product by flash chromatography using a hexane:ethyl acetate solvent system.
Yield and Characteristics:
- Yields are moderate to good, typically ranging from 75–81%.
- The final product is obtained as yellow or white solids depending on purification techniques.
Condensation Reactions
Condensation reactions between α-bromocarbonyl compounds and 2-aminopyridines are another conventional method for synthesizing imidazo[1,2-a]pyrimidines.
Reaction Procedure:
- Step 1: React α-bromocarbonyl compounds with 2-aminopyridine in ethanol under reflux conditions.
- Step 2: Isolate the intermediate salt by filtration and treat it with hydrochloric acid (HCl).
- Step 3: Basify the solution using ammonium hydroxide (NH₄OH) to precipitate the desired compound.
- Step 4: Crystallize from ethanol for purification.
Yield and Characteristics:
- Yields are typically high (~88%).
- The product is obtained as white solids with melting points around 130–132°C.
Data Table: Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Conditions | Yield (%) | Purification Technique |
|---|---|---|---|---|
| Vilsmeier Reagent | POCl₃, DMF | Heating at ~80°C | 70–85 | Silica gel chromatography |
| Microwave-Assisted | MgSO₄, Ethanol | Microwave irradiation | ~75–81 | Flash chromatography |
| Condensation Reaction | α-Bromocarbonyl, HCl | Reflux in ethanol | ~88 | Crystallization from ethanol |
Notes on Optimization
To enhance yield and purity:
- Ensure precise temperature control during Vilsmeier reagent preparation to avoid decomposition.
- Use high-purity solvents like DCM and ethanol for extraction and crystallization.
- Monitor reactions closely using TLC or NMR spectroscopy to confirm completion and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Products such as 2-(4-ethyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde or 2-(4-ethyl-3-bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of appropriate imidazo[1,2-a]pyrimidine derivatives with aldehydes or other electrophiles. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can inhibit the proliferation of various cancer cell lines through modulation of key signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest significant cytotoxic effects, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Studies have suggested that imidazo[1,2-a]pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This potential makes them suitable for treating inflammatory diseases.
Mechanistic Insights
The biological activities of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be attributed to its ability to interact with various biological targets including enzymes and receptors. The nitrogen atoms in the imidazo[1,2-a]pyrimidine core facilitate hydrogen bonding with active sites, enhancing its pharmacological profile.
Anticancer Research
A notable study explored the effects of this compound on lung cancer cell lines (A549). The research indicated that treatment with varying concentrations resulted in significant apoptosis in cancer cells, highlighting its potential as a lead compound in cancer therapy.
Anti-inflammatory Studies
Another study investigated the anti-inflammatory effects of related imidazo[1,2-a]pyrimidines on leukocyte functions in vitro. The results indicated a reduction in inflammatory markers, suggesting a therapeutic role in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of imidazo[1,2-a]pyrimidine derivatives are highly influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Comparison of Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance stability and bioavailability.
- Electron-Donating Groups (e.g., -OCH₃, -CH₂CH₃) : Improve solubility and modulate antitumor activity. The 4-ethyl and 4-methoxy derivatives exhibit specificity against colon/breast cancers .
- Steric Effects : Bulkier substituents (e.g., isobutyl in 891767-58-1) may reduce binding affinity but enhance selectivity .
Biological Activity
2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃N₃O
- Molar Mass : 251.28 g/mol
- CAS Number : 887360-52-3
The compound features a fused bicyclic structure comprising an imidazole ring and a pyrimidine ring, which contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (MIC μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 (Ciprofloxacin) |
| Escherichia coli | 20 | 15 (Amoxicillin) |
Antiviral Activity
The compound has also been investigated for its antiviral potential. In vitro studies have shown that it can inhibit viral replication in certain cell lines, suggesting potential applications in treating viral infections. The specific mechanisms are still under investigation but may involve interference with viral entry or replication processes.
Anticancer Properties
Significant research has focused on the anticancer activity of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). The compound appears to induce apoptosis and inhibit tumor growth through multiple pathways.
| Cell Line | IC50 (μM) | Reference Standard |
|---|---|---|
| HCT116 | 12.5 | Doxorubicin (IC50: 10) |
| HepG2 | 15.0 | Cisplatin (IC50: 14) |
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various imidazo[1,2-a]pyrimidine derivatives, including 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde. Results indicated a robust antibacterial effect against both Gram-positive and Gram-negative bacteria . -
Anticancer Activity :
In a study conducted by Uslu Kobak et al., several imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results highlighted that compounds similar to 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde showed significant inhibition of cell proliferation in vitro .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack formylation reaction , a two-step process involving:
- Step 1 : Activation of the imidazo[1,2-a]pyrimidine core using a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–10°C to generate an iminium ion intermediate.
- Step 2 : Refluxing the intermediate in chloroform or DMF to introduce the carbaldehyde group at the 3-position. This method yields ~80–91% purity, with purification via silica gel chromatography . Note: Substituents on the aryl ring (e.g., ethyl, chloro) influence reaction efficiency; electron-donating groups like ethyl may require adjusted stoichiometry .
Q. How is the purity of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde validated?
Standard analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : To confirm ≥98% purity (common for pharmaceutical intermediates) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify structural integrity, particularly the aldehyde proton at δ 9.8–10.2 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks matching the expected m/z (e.g., 279.34 for C₁₇H₁₇N₃O) .
Q. What are the recommended storage conditions for this compound?
Store under an inert atmosphere (e.g., nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Prolonged exposure to moisture or light may degrade the compound, necessitating desiccants and amber glass vials .
Advanced Research Questions
Q. How can reaction yields be optimized during the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrimidine derivatives?
Key parameters include:
- Temperature Control : Maintain ≤10°C during POCl₃ addition to minimize side reactions (e.g., over-chlorination) .
- Solvent Selection : Chloroform or dichloromethane improves solubility of intermediates compared to polar aprotic solvents .
- Stoichiometric Ratios : A 1:1.1 molar ratio of substrate to POCl₃ maximizes iminium ion formation while avoiding excess reagent waste . Data Insight: Yields drop to ~70% if reflux exceeds 2 hours due to aldehyde oxidation .
Q. What structural insights can be gained from X-ray crystallography of this compound?
Single-crystal X-ray diffraction reveals:
- Planarity : The imidazo[1,2-a]pyrimidine core is planar, with the aldehyde group adopting a trans configuration relative to the ethylphenyl substituent.
- Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice, influencing solubility and melting points . Example: A related carbaldehyde derivative (4-methoxyphenyl analog) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 15.2° between aryl rings .
Q. How do substituents on the aryl ring affect biological activity in derived Schiff bases?
- Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial activity against E. coli (MIC ~6.25 µg/mL) but reduce solubility .
- Electron-Donating Groups (e.g., Ethyl) : Improve bioavailability but may lower antimicrobial potency. For instance, 4-ethylphenyl derivatives show moderate activity against S. aureus (MIC ~12.5 µg/mL) . Methodological Note: Schiff bases are synthesized by condensing the carbaldehyde with primary amines in glacial acetic acid, followed by recrystallization in ethanol .
Q. How should researchers address contradictions in reported biological data for this compound?
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions .
- Purity Gradients : Commercial samples with ≤95% purity may contain byproducts (e.g., chlorinated impurities) that skew activity . Resolution Strategy: Cross-validate results using in-house synthesized batches and standardized protocols (e.g., CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
